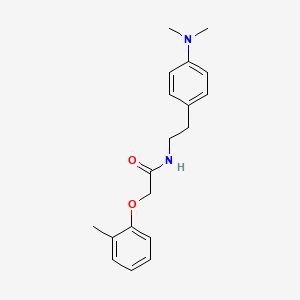
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide, commonly known as DMAA, is a synthetic compound that has been used in various scientific research applications. DMAA gained popularity in the early 2000s as a dietary supplement and pre-workout stimulant. However, due to its potential health risks, it was banned by the World Anti-Doping Agency (WADA) and the US Food and Drug Administration (FDA) in 2013.
Applications De Recherche Scientifique
Fluorescent Probes for Carbonyl Compound Detection
The development and application of fluorescent probes for sensitive detection of carbonyl compounds, such as aldehydes and ketones, in environmental water samples have been explored. A study by Houdier, Perrier, Defrancq, and Legrand (2000) introduced a new molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), demonstrating its utility for trace measurement of carbonyl compounds. The probe showed excellent sensitivity and was employed to measure the carbonyl content in various environmental samples, providing valuable data on acetaldehyde in alpine and polar snow and estimations of acetone in cloud-water droplets (Houdier, Perrier, Defrancq, & Legrand, 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the synthesis of 2-(substituted phenoxy) acetamide derivatives has shown promise in developing potential anticancer, anti-inflammatory, and analgesic agents. A study by Rani, Pal, Hegde, and Hashim (2014) reported on the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against various cancer cell lines and evaluating their anti-inflammatory and analgesic properties. Among these, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-6-4-5-7-18(15)23-14-19(22)20-13-12-16-8-10-17(11-9-16)21(2)3/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOYRWVGVPUDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

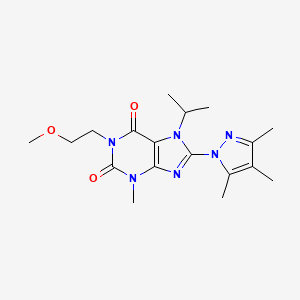
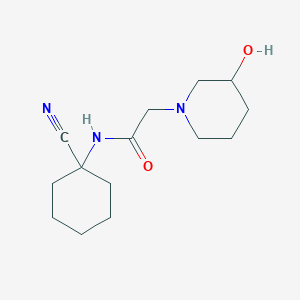
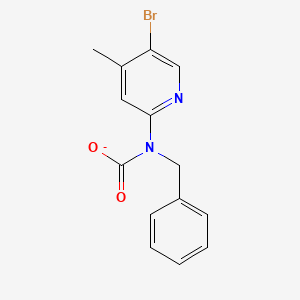
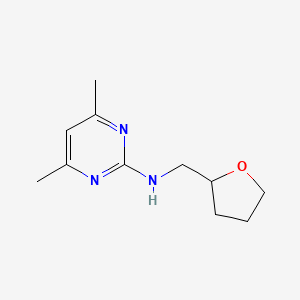
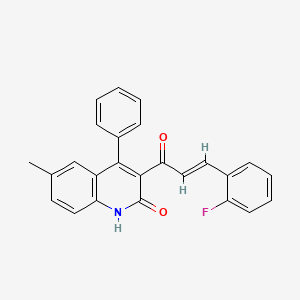
![3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2426864.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)
![1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426868.png)
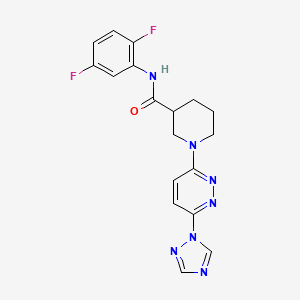
![(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2426872.png)
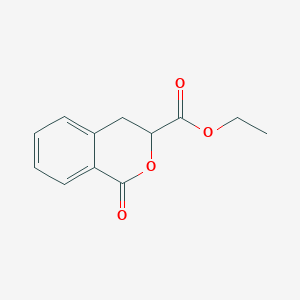
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)
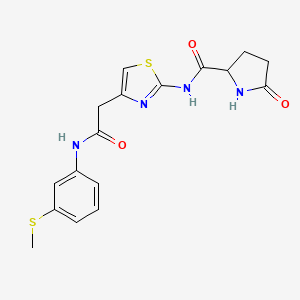
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)